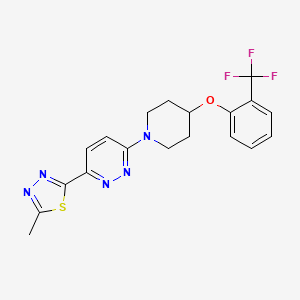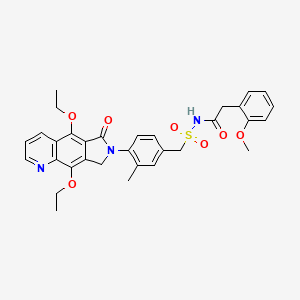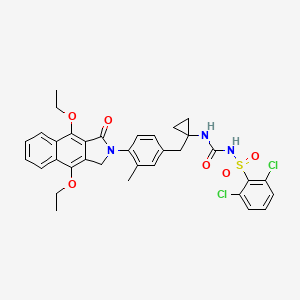![molecular formula C29H37N3O3 B1676617 19-Cyclohexyl-10-[2-(dimethylamino)ethyl-methylamino]-8-oxa-12-azatetracyclo[10.7.0.02,7.013,18]nonadeca-1(19),2,4,6,13(18),14,16-heptaene-15-carboxylic acid CAS No. 886041-60-7](/img/structure/B1676617.png)
19-Cyclohexyl-10-[2-(dimethylamino)ethyl-methylamino]-8-oxa-12-azatetracyclo[10.7.0.02,7.013,18]nonadeca-1(19),2,4,6,13(18),14,16-heptaene-15-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-3281 is a potent, orally bioavailable inhibitor of the hepatitis C virus NS5B polymerase. This compound is known for its attractive molecular properties and has shown good potency in hepatitis C virus subgenomic replication trials . It is a non-nucleoside finger-loop inhibitor that binds to an allosteric site on the thumb domain of the hepatitis C virus NS5B polymerase .
Preparation Methods
The synthesis of MK-3281 involves structure-activity relationship studies around an indolo-benzoxazocine scaffold . The synthetic route includes the preparation of (7R)-14-cyclohexyl-7-{2-(dimethylamino)ethylamino}-7,8-dihydro-6H-indolo[1,2-e][1,5]benzoxazocine-11-carboxylic acid . The reaction conditions typically involve the use of organic solvents and reagents under controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
MK-3281 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
MK-3281 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure-activity relationship of non-nucleoside inhibitors.
Biology: It is used to study the replication mechanisms of the hepatitis C virus and to develop new antiviral therapies.
Medicine: It has potential therapeutic applications in the treatment of hepatitis C virus infections.
Industry: It is used in the development of new antiviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
MK-3281 exerts its effects by inhibiting the hepatitis C virus NS5B polymerase. This enzyme is responsible for the replication of the viral genome. MK-3281 binds to an allosteric site on the thumb domain of the enzyme, preventing the elongation of the viral RNA chain. This inhibition results in a decrease in viral replication and a reduction in viral load .
Comparison with Similar Compounds
MK-3281 is unique in its structure and mechanism of action compared to other hepatitis C virus NS5B polymerase inhibitors. Similar compounds include:
Tegobuvir: Another non-nucleoside inhibitor that binds to a different allosteric site on the NS5B polymerase.
Dasabuvir: A non-nucleoside inhibitor that also targets the NS5B polymerase but has a different chemical structure.
Beclabuvir: Another non-nucleoside inhibitor with a distinct binding site and chemical structure.
These compounds share a common goal of inhibiting the hepatitis C virus NS5B polymerase but differ in their chemical structures and specific binding sites, highlighting the uniqueness of MK-3281 .
Properties
CAS No. |
886041-60-7 |
|---|---|
Molecular Formula |
C29H37N3O3 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(10R)-19-cyclohexyl-10-[2-(dimethylamino)ethyl-methylamino]-8-oxa-12-azatetracyclo[10.7.0.02,7.013,18]nonadeca-1(19),2,4,6,13(18),14,16-heptaene-15-carboxylic acid |
InChI |
InChI=1S/C29H37N3O3/c1-30(2)15-16-31(3)22-18-32-25-17-21(29(33)34)13-14-23(25)27(20-9-5-4-6-10-20)28(32)24-11-7-8-12-26(24)35-19-22/h7-8,11-14,17,20,22H,4-6,9-10,15-16,18-19H2,1-3H3,(H,33,34)/t22-/m1/s1 |
InChI Key |
YQUCBFIQSJVCOR-JOCHJYFZSA-N |
SMILES |
CN(C)CCN(C)C1CN2C3=C(C=CC(=C3)C(=O)O)C(=C2C4=CC=CC=C4OC1)C5CCCCC5 |
Isomeric SMILES |
CN(C)CCN(C)[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)C(=C2C4=CC=CC=C4OC1)C5CCCCC5 |
Canonical SMILES |
CN(C)CCN(C)C1CN2C3=C(C=CC(=C3)C(=O)O)C(=C2C4=CC=CC=C4OC1)C5CCCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-indolo(1,2-e)(1,5)benzoxazocine-11-carboxylic acid MK 3281 MK-3281 MK3281 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


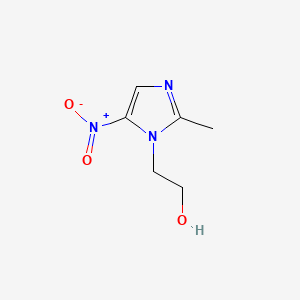

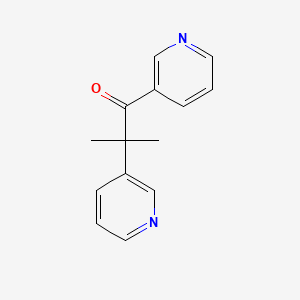
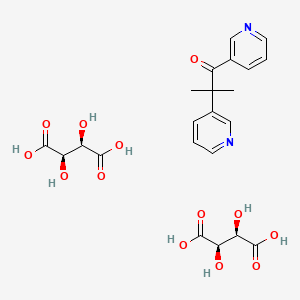
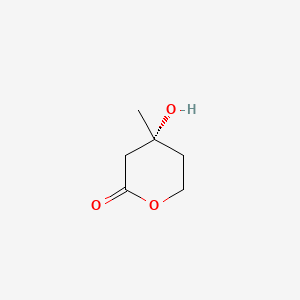
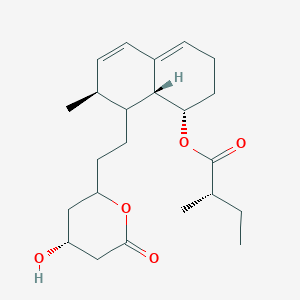
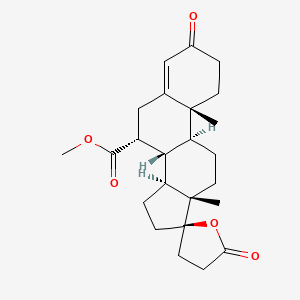
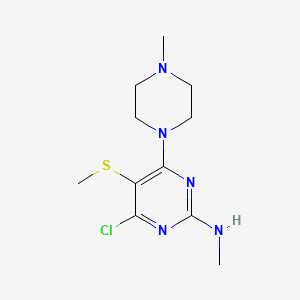
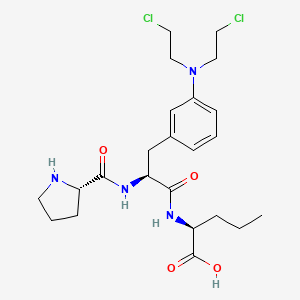
![1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol](/img/structure/B1676550.png)
